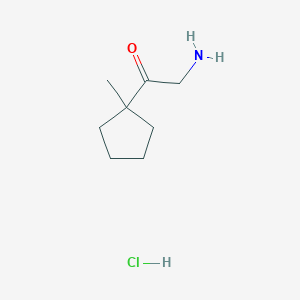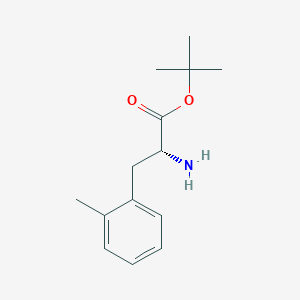
tert-butyl 3-(1-amino-2,2,2-trifluoroethyl)azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-(1-amino-2,2,2-trifluoroethyl)azetidine-1-carboxylate, also known as BTA-1, is an important organic compound that has been studied in a variety of scientific fields. BTA-1 is a trifluoromethylated amine, which is a type of amine that has a number of unique and advantageous properties. BTA-1 has been studied for its use in organic synthesis, pharmaceutical research, and in the development of new materials. This article will discuss the synthesis method of BTA-1, its scientific research applications, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Aplicaciones Científicas De Investigación
Tert-butyl 3-(1-amino-2,2,2-trifluoroethyl)azetidine-1-carboxylate has been studied for its potential applications in various scientific fields. For example, it has been studied for its use in organic synthesis, as a catalyst for a variety of reactions, and as a potential pharmaceutical intermediate. tert-butyl 3-(1-amino-2,2,2-trifluoroethyl)azetidine-1-carboxylate has also been studied for its potential applications in the development of new materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-(1-amino-2,2,2-trifluoroethyl)azetidine-1-carboxylate is not yet fully understood. However, it is thought to be related to its trifluoromethylated amine structure, which has been found to have a number of unique properties. For example, it has been found to be highly reactive and to have a low activation energy. This makes it ideal for use in a variety of organic synthesis reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl 3-(1-amino-2,2,2-trifluoroethyl)azetidine-1-carboxylate have not yet been fully studied. However, it is thought to have a number of potential effects, including the ability to act as a catalyst for a variety of reactions, to act as a potential pharmaceutical intermediate, and to act as a potential material for the development of new materials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using tert-butyl 3-(1-amino-2,2,2-trifluoroethyl)azetidine-1-carboxylate in laboratory experiments include its high reactivity, low activation energy, and its ability to act as a catalyst for a variety of reactions. The main limitation of using tert-butyl 3-(1-amino-2,2,2-trifluoroethyl)azetidine-1-carboxylate in laboratory experiments is its cost, as it can be relatively expensive to synthesize.
Direcciones Futuras
There are a number of potential future directions for the study of tert-butyl 3-(1-amino-2,2,2-trifluoroethyl)azetidine-1-carboxylate. These include further research into its synthesis methods, its mechanism of action, its biochemical and physiological effects, and its potential applications in organic synthesis, pharmaceutical research, and the development of new materials. Additionally, further research into its potential toxicity and environmental impact could be beneficial.
Métodos De Síntesis
Tert-butyl 3-(1-amino-2,2,2-trifluoroethyl)azetidine-1-carboxylate can be synthesized using a variety of methods, including the palladium-catalyzed cross-coupling reaction of 1-bromo-3-trifluoromethylazetidine with tert-butyl bromoacetate. This reaction has been found to be highly efficient, with yields of up to 99%. Other methods of synthesis have also been developed, including the use of Grignard reagents, palladium-catalyzed reductive amination, and the use of an aminopalladation reaction.
Propiedades
IUPAC Name |
tert-butyl 3-(1-amino-2,2,2-trifluoroethyl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F3N2O2/c1-9(2,3)17-8(16)15-4-6(5-15)7(14)10(11,12)13/h6-7H,4-5,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNJKYOHGZDZRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(1-amino-2,2,2-trifluoroethyl)azetidine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5-formylpyrimidin-2-yl)(methyl)amino]acetic acid hydrochloride](/img/structure/B6602510.png)

![2-Chloro-N-[2-(2,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B6602539.png)


![3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid](/img/structure/B6602565.png)
![[1-(trimethylsilyl)cyclobutyl]methanol](/img/structure/B6602571.png)
![2-[6-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-yl]-5-(piperidine-1-carbonyl)-2,3-dihydro-1H-isoindol-1-one](/img/structure/B6602573.png)




